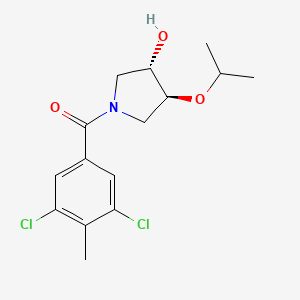![molecular formula C17H30N2O4 B5654996 1-{2-[3-(hydroxymethyl)-3-(2-methoxyethyl)-1-piperidinyl]-2-oxoethyl}-2-azepanone](/img/structure/B5654996.png)
1-{2-[3-(hydroxymethyl)-3-(2-methoxyethyl)-1-piperidinyl]-2-oxoethyl}-2-azepanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest is chemically related to a class of complex organic molecules involving piperidine structures, which are significant in various chemical synthesis and applications due to their complex molecular frameworks and potential biological activities.
Synthesis Analysis
Synthesis of complex molecules like the one described often involves multi-step reactions, starting from basic piperidine structures. For instance, the synthesis of complex piperidines and azepines has been achieved through alkylation, cyclization, and ring expansion methods, demonstrating the versatility of these frameworks in organic synthesis (Vervisch et al., 2010).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using X-ray diffraction, revealing intricate details about their crystal packing and hydrogen bonding patterns. This structural information is crucial for understanding the compound's chemical behavior and reactivity (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
Chemical reactions involving piperidine and azepanone derivatives can lead to a variety of products, depending on the functional groups involved and the reaction conditions. Studies have shown how piperidine structures can undergo transformations to produce new cyclic compounds with potential biological activity (Dönges et al., 2014).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystallinity, are often determined by their molecular structure. The presence of functional groups such as hydroxymethyl and methoxyethyl can significantly influence these properties by affecting intermolecular interactions (Kimura & Morosawa, 1979).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are deeply influenced by the molecular framework and substituents. Research on similar compounds has explored their reactivity in various chemical reactions, providing insights into their potential applications in synthetic chemistry and material science (Walsh et al., 1989).
Propiedades
IUPAC Name |
1-[2-[3-(hydroxymethyl)-3-(2-methoxyethyl)piperidin-1-yl]-2-oxoethyl]azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O4/c1-23-11-8-17(14-20)7-5-10-19(13-17)16(22)12-18-9-4-2-3-6-15(18)21/h20H,2-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPSJORSTCGUPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CCCN(C1)C(=O)CN2CCCCCC2=O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-methyl-2-buten-1-yl)-8-(1,3-thiazol-2-ylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5654926.png)
![N-(2,4-dimethylphenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5654935.png)
![2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-methyl-N-[2-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B5654948.png)
![5,6-dimethoxy-2-{2-[rel-(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-2-oxoethyl}-1(2H)-isoquinolinone hydrochloride](/img/structure/B5654954.png)
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3,6-dimethylisoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B5654962.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-nitrobenzamide](/img/structure/B5654963.png)
![2-{4-[(5-bromo-2-thienyl)methyl]-1-piperazinyl}ethanol](/img/structure/B5654968.png)
![6-(methoxymethyl)-N-[2-(5-methyl-2-thienyl)ethyl]pyrimidin-4-amine](/img/structure/B5654978.png)

![rel-(3aR,6aR)-N-[2-(benzyloxy)benzyl]-2-methylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5654993.png)
![4-[(2-{1-[(3-methyl-2-thienyl)carbonyl]piperidin-4-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5654997.png)
![N,N-dimethyl-4-[2-(3-pyridinyl)-1,3-thiazol-4-yl]benzenesulfonamide](/img/structure/B5655002.png)
![{1-[(2,4-dichlorophenoxy)acetyl]-3-piperidinyl}(1-methyl-1H-imidazol-2-yl)methanone](/img/structure/B5655009.png)
